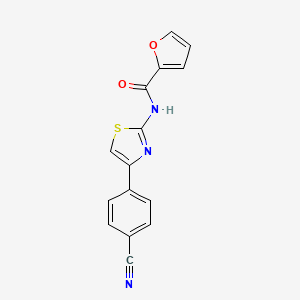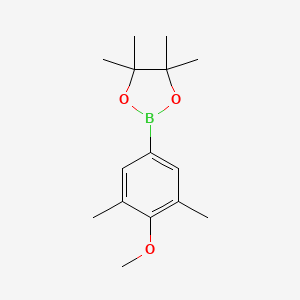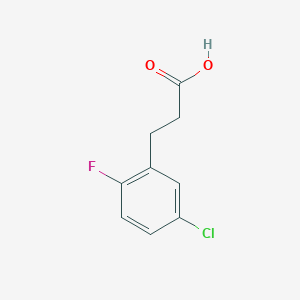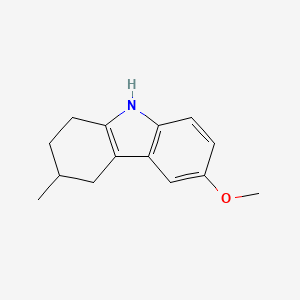![molecular formula C17H20N4O6 B2935684 diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate CAS No. 866157-75-7](/img/structure/B2935684.png)
diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate is a chemical compound with the molecular formula C17H20N4O6 . It has an average mass of 376.364 Da and a monoisotopic mass of 376.138275 Da .
Molecular Structure Analysis
The molecular structure of diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate consists of a 1,2,4-triazole ring attached to a phenyl ring, which is further connected to a nitro group and a malonate group . More detailed structural analysis would require additional resources or experimental data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthesis Methods : Research has explored efficient synthesis methods for related compounds, emphasizing the importance of such molecules in organic synthesis and the development of novel materials. For instance, rapid and convenient synthesis methods at room temperature for related malonate derivatives have been demonstrated, offering potential for industrial-scale production due to their roles as precursors in synthesizing biologically active molecules such as quinoline derivatives with antiviral and anticancer properties (Valle et al., 2018).
Structural Analysis and Molecular Design : The crystal and molecular structure analyses of malonate derivatives have provided insights into their molecular conformations and the effects of substitutions on their properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in material science and catalysis (Crozet et al., 2005).
Application in Material Science
- Metal–Organic Frameworks (MOFs) : Research into lanthanide metal–organic frameworks using triazole-containing tricarboxylic acid ligands, which are related to the compound of interest, highlights the potential of these materials in luminescence sensing of metal ions and nitroaromatic compounds. This application is significant for environmental monitoring and the development of sensors (Wang et al., 2016).
Pharmaceutical and Biological Research
- Biological Activity : Derivatives of malonate, similar to the compound , have been synthesized and studied for their biological activities. For example, the synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for several quinoline derivatives, shows significant potential due to its biological activities, which include antiviral, immunosuppressive, and anticancer effects (Valle et al., 2018).
Supramolecular Chemistry
- Supramolecular Assembly Formation : Studies on derivatives of diethyl aryl amino methylene malonate have provided insights into supramolecular assembly formation assisted via non-covalent interactions. These findings are essential for the development of novel materials and the study of molecular interactions (Shaik et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-[2-nitro-1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-3-26-16(22)15(17(23)27-4-2)14(9-21(24)25)12-5-7-13(8-6-12)20-11-18-10-19-20/h5-8,10-11,14-15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTTYLWMSFPYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide](/img/structure/B2935604.png)
![Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2935605.png)


![(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B2935611.png)

![Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2935615.png)



![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)
